Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate

Description

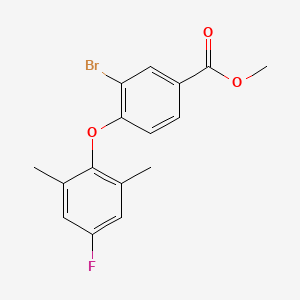

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is a synthetic aromatic ester characterized by a bromine atom at the 3-position and a substituted phenoxy group at the 4-position of the benzoate backbone. The phenoxy group is further functionalized with a fluorine atom at the 4′-position and methyl groups at the 2′- and 6′-positions (CAS: 2504203-51-2) .

Properties

Molecular Formula |

C16H14BrFO3 |

|---|---|

Molecular Weight |

353.18 g/mol |

IUPAC Name |

methyl 3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate |

InChI |

InChI=1S/C16H14BrFO3/c1-9-6-12(18)7-10(2)15(9)21-14-5-4-11(8-13(14)17)16(19)20-3/h4-8H,1-3H3 |

InChI Key |

QKJRISBZBONTRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)OC)Br)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate typically involves multiple steps. One common method includes the bromination of methyl 3-bromo-4-fluorobenzoate followed by the introduction of the 4-fluoro-2,6-dimethylphenoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ester group, contribute to its reactivity and ability to form various chemical bonds. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl 3-Bromo-4-(trifluoromethyl)benzoate

- Structure : Bromine at 3-position; trifluoromethyl (-CF₃) at 4-position .

- Key Differences: Replacing the phenoxy group with -CF₃ introduces strong electron-withdrawing effects, increasing electrophilicity.

- Properties : Molecular weight = 283.04 g/mol; classified as hazardous (Class 4-3-III) due to reactivity .

- Applications : Likely used in specialty chemical synthesis, leveraging -CF₃ for stability in harsh conditions.

Methyl Benzoate

- Structure : Unsubstituted benzoate ester .

- Key Differences : Lack of halogens or bulky groups results in lower molecular weight (136.15 g/mol) and higher solubility in organic solvents.

- Applications : Widely used as a fragrance (odor similar to cananga) and solvent .

Methyl 2,4-Dihydroxy-6-methyl Benzoate

Electronic and Steric Effects

- The fluorine atom on the phenoxy group contributes to electron-withdrawing effects, stabilizing the aromatic ring .

- Steric Hindrance: The 2′,6′-dimethyl groups on the phenoxy moiety introduce steric bulk, which may hinder rotational freedom and reduce reactivity at the 4-position. This contrasts with Methyl 3-bromo-4-(trifluoromethyl)benzoate, where -CF₃ is less sterically demanding .

Data Table: Comparative Analysis of Benzoate Derivatives

Biological Activity

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H16BrF O3

- Molecular Weight : 363.2 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 10 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential for treating inflammatory diseases.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70 | 20 |

| IL-6 | 65 | 20 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Studies suggest that it may act as an inhibitor of key signaling pathways involved in cancer progression and inflammation, such as:

- NF-kB Pathway : Suppresses NF-kB activation, leading to decreased expression of inflammatory genes.

- MAPK Pathway : Modulates MAPK signaling, which is crucial for cell proliferation and survival.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation.

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound led to reduced swelling and inflammation markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.